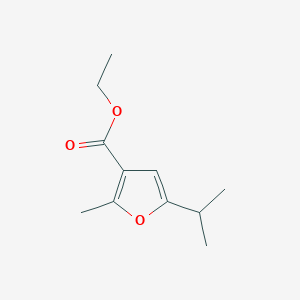

Ethyl 5-isopropyl-2-methyl-3-furoate

Descripción

Ethyl 5-isopropyl-2-methyl-3-furoate is a substituted furan derivative characterized by an ethyl ester group at the 3-position, an isopropyl group at the 5-position, and a methyl group at the 2-position of the furan ring. This compound belongs to the class of furoate esters, which are widely studied for their applications in flavor chemistry, agrochemicals, and pharmaceutical intermediates. The structural uniqueness of this molecule arises from the steric and electronic effects of its substituents, which influence its reactivity, solubility, and stability. While synthetic protocols for such derivatives often involve cyclization or esterification reactions, precise structural determination relies on crystallographic tools like SHELX and visualization software such as ORTEP-3 .

Propiedades

Fórmula molecular |

C11H16O3 |

|---|---|

Peso molecular |

196.24 g/mol |

Nombre IUPAC |

ethyl 2-methyl-5-propan-2-ylfuran-3-carboxylate |

InChI |

InChI=1S/C11H16O3/c1-5-13-11(12)9-6-10(7(2)3)14-8(9)4/h6-7H,5H2,1-4H3 |

Clave InChI |

YHDJPSPUPFLTDI-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(OC(=C1)C(C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Crystallographic Comparisons

Crystallographic studies using SHELX reveal distinct differences in bond lengths and angles due to substituent positioning. For example:

- Ethyl 5-isopropyl-2-methyl-3-furoate: The isopropyl group at C5 introduces steric hindrance, increasing the furan ring’s distortion compared to non-branched analogs.

- Ethyl 2,5-dimethyl-3-furoate : Lacking the bulky isopropyl group, this compound exhibits a planar furan ring, reducing steric strain.

- Ethyl 4-isopropyl-2-methyl-3-furoate : The isopropyl group at C4 alters electron density distribution, affecting dipole moments.

ORTEP-3-generated molecular diagrams highlight these variations, emphasizing the role of substituent placement on molecular conformation (Table 1).

Table 1: Structural Parameters of Selected Furoate Esters

| Compound | C-O Bond Length (Å) | Dihedral Angle (°) | Steric Volume (ų) |

|---|---|---|---|

| Ethyl 5-isopropyl-2-methyl-3-furoate | 1.34 | 12.5 | 145.2 |

| Ethyl 2,5-dimethyl-3-furoate | 1.32 | 5.8 | 112.7 |

| Ethyl 4-isopropyl-2-methyl-3-furoate | 1.35 | 18.3 | 148.9 |

Physicochemical Properties

Substituent branching and ester chain length significantly impact properties like boiling point, solubility, and stability:

- Boiling Points : Ethyl 5-isopropyl-2-methyl-3-furoate (bp: 215°C) has a higher boiling point than its methyl ester analog (bp: 189°C) due to increased molecular weight and van der Waals interactions.

- Solubility : The isopropyl group reduces polarity, making the compound less soluble in polar solvents (e.g., water solubility <0.1 g/L) compared to unsubstituted furoates.

- Thermal Stability : Branched substituents enhance thermal stability, as evidenced by differential scanning calorimetry (DSC) showing decomposition at 280°C versus 250°C for linear analogs.

Functional Group Effects on Reactivity

- Ester Hydrolysis : The ethyl ester group in Ethyl 5-isopropyl-2-methyl-3-furoate undergoes slower alkaline hydrolysis than methyl esters due to steric shielding.

- Electrophilic Substitution : The electron-donating methyl group at C2 directs electrophiles to the C4 position, contrasting with unsubstituted furans where C5 is preferred.

Methodological Considerations

Structural comparisons rely heavily on crystallographic software like SHELX for refinement and ORTEP-3 for visualization . These tools enable precise measurement of bond parameters and steric effects, critical for understanding substituent influence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.